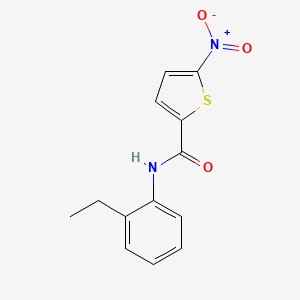

N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. The presence of a nitro group and an amide linkage in this compound makes it an interesting subject for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide typically involves the following steps:

Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

Amidation: The nitrated thiophene is then reacted with 2-ethylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The nitro group in N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide can undergo reduction to form the corresponding amine.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or sulfonation.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Major Products Formed:

Reduction: 5-amino-N-(2-ethylphenyl)thiophene-2-carboxamide.

Substitution: Halogenated derivatives such as 5-bromo-N-(2-ethylphenyl)-thiophene-2-carboxamide.

Hydrolysis: 5-nitrothiophene-2-carboxylic acid and 2-ethylphenylamine.

Aplicaciones Científicas De Investigación

Synthesis and Photochemical Applications

N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide has been utilized in the synthesis of esters from alcohols through photochemical methods. This process can be induced by visible light, employing either sunlight or artificial light sources such as blue LEDs. The ability to facilitate chemical reactions using light not only enhances the efficiency of synthesis but also aligns with green chemistry principles by minimizing the use of hazardous reagents.

Biological Activities

The compound is part of a broader class of indole derivatives known for their biological activities, including:

- Antimicrobial Properties : Nitrothiophene carboxamides, including this compound, have demonstrated potent antibacterial activity against various strains such as Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp. . The mechanism of action typically involves activation by bacterial nitroreductases, which convert these compounds into their active forms.

- Potential Anticancer Agents : The compound's structural features may also make it suitable for further development as an anticancer agent. Research has indicated that modifications to its structure can influence its binding affinity to specific targets within cancer cells.

Medicinal Chemistry

This compound is being explored as a lead compound in the development of new therapeutic agents. Its unique properties allow for targeted interactions with bacterial enzymes and transport proteins, which are critical for overcoming antibiotic resistance.

Case Study: Antibacterial Activity

A study focusing on nitrothiophene carboxamides reported that these compounds exhibited bactericidal effects in mouse thigh infection models. The research highlighted the importance of efflux pumps in bacterial resistance and demonstrated that structural modifications could enhance the efficacy of these compounds against resistant strains .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of this compound has revealed insights into how different substitutions on the phenyl ring can affect its biological activity. For instance, certain modifications enhanced binding affinity to bacterial efflux pumps, thereby improving antibacterial efficacy .

Data Tables

The following table summarizes key findings related to the applications and biological activities of this compound:

Mecanismo De Acción

The mechanism of action of N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The amide linkage may facilitate binding to specific proteins or enzymes, influencing their activity. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to target molecules.

Comparación Con Compuestos Similares

N-(2-ethylphenyl)-5-nitrothiophene-2-carboxylate: Similar structure but with an ester linkage instead of an amide.

N-(2-ethylphenyl)-5-aminothiophene-2-carboxamide: Reduction product with an amino group instead of a nitro group.

N-(2-ethylphenyl)-5-chlorothiophene-2-carboxamide: Halogenated derivative with a chlorine atom instead of a nitro group.

Uniqueness: N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both a nitro group and an amide linkage. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Actividad Biológica

N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide (NTC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of NTC, synthesizing findings from various studies to provide a comprehensive overview.

1. Antibacterial Activity

Recent studies have identified NTC derivatives as part of a novel class of antibacterial agents. These compounds are designed to overcome bacterial efflux mechanisms, which often lead to antibiotic resistance.

- Mechanism of Action : NTC compounds act as prodrugs that require activation by bacterial nitroreductases, specifically NfsA and NfsB, to exert their antibacterial effects. The reduction of the nitro group is crucial for their activity against pathogens such as Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp. .

- In Vitro Efficacy : In laboratory settings, NTC derivatives have shown bactericidal properties, with effective minimum inhibitory concentrations (MICs) against various strains. For instance, single gene knockout studies in E. coli have indicated that the absence of the nfsB gene leads to a significant increase in MIC (>40 µg/ml), suggesting its essential role in the activation of these compounds .

- Animal Models : Efficacy has also been demonstrated in mouse thigh infection models, where NTC compounds displayed significant antibacterial activity, further supporting their potential as therapeutic agents .

2. Anticancer Activity

Beyond antibacterial properties, NTC and its derivatives have been investigated for their anticancer potential.

- Cell Line Studies : Compounds structurally related to NTC have shown promising results in inhibiting cancer cell proliferation. For example, certain thiophene carboxamide derivatives exhibited significant cytotoxicity against Hep3B liver cancer cells with IC50 values ranging from 5.46 µM to 12.58 µM .

- Mechanistic Insights : The anticancer activity appears to be linked to the compounds' ability to disrupt tubulin dynamics, similar to established chemotherapeutics like Combretastatin A-4 (CA-4). This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells .

3. Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is critical for optimizing NTC derivatives.

| Compound | Structure | Activity | IC50 Value |

|---|---|---|---|

| 2b | Thiophene derivative | Anticancer (Hep3B) | 5.46 µM |

| 2e | Thiophene derivative | Anticancer (Hep3B) | 12.58 µM |

The SAR studies indicate that modifications on the thiophene ring can significantly influence both antibacterial and anticancer activities. For instance, alterations in substituent positions on the phenyl ring have been shown to enhance efficacy against cancer cell lines while maintaining antibacterial properties .

4. Case Studies

Several case studies highlight the effectiveness of NTC and its derivatives:

- Case Study 1 : A study involving a series of nitrothiophene carboxamides demonstrated potent activity against multidrug-resistant clinical isolates of E. coli. The researchers optimized these compounds through structure-based design, leading to enhanced efficacy and reduced efflux liability .

- Case Study 2 : Another investigation focused on the trypanocidal activity of related nitro compounds showed promising results against Trypanosoma species, indicating broader antiparasitic potential alongside antibacterial and anticancer activities .

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-2-9-5-3-4-6-10(9)14-13(16)11-7-8-12(19-11)15(17)18/h3-8H,2H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFFTWMQRQELFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.